N-[(2E)-But-2-en-1-yl]aniline
Description
Structure
3D Structure
Properties
CAS No. |
6246-96-4 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
N-[(E)-but-2-enyl]aniline |
InChI |
InChI=1S/C10H13N/c1-2-3-9-11-10-7-5-4-6-8-10/h2-8,11H,9H2,1H3/b3-2+ |
InChI Key |
OBMBFSOIBAWLEJ-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CNC1=CC=CC=C1 |
Canonical SMILES |
CC=CCNC1=CC=CC=C1 |
Origin of Product |
United States |
Chemical Transformations and Reaction Pathways of N 2e but 2 En 1 Yl Aniline
Reactivity of the Aniline (B41778) Nitrogen Center
The lone pair of electrons on the nitrogen atom of the aniline moiety is a key determinant of its reactivity, enabling it to act as a nucleophile and a ligand.
Formation of N-Substituted Amides, Ureas, and Other Carbamates
The secondary amine functionality of N-[(2E)-But-2-en-1-yl]aniline allows for its conversion into a variety of N-substituted derivatives. The reaction with acyl chlorides or anhydrides would yield the corresponding N-substituted amides.
Similarly, N-substituted ureas can be synthesized through several methods. One common approach involves the reaction of the amine with an isocyanate. google.com A more environmentally friendly method involves the nucleophilic addition of the amine to potassium isocyanate in water. nih.govresearchgate.net This method has been shown to be effective for a wide range of amines, producing ureas in good to excellent yields without the need for organic solvents or catalysts. nih.govnih.gov Phenyl carbamates can also serve as intermediates for the preparation of N,N'-substituted ureas by reacting them with an amine in dimethyl sulfoxide (B87167) at ambient temperature. google.com
The synthesis of carbamates can be achieved by reacting this compound with a chloroformate or by the reaction with a carbonyl diimidazole (CDI) followed by an alcohol. These reactions are fundamental in modifying the electronic and steric properties of the aniline nitrogen, which can influence the reactivity of the rest of the molecule.
Table 1: Examples of N-Substitution Reactions
| Product Class | General Reactant | Reaction Conditions |
|---|---|---|
| Amides | Acyl Halide/Anhydride | Base catalyst |
| Ureas | Isocyanate | Typically neat or in an inert solvent |
| Ureas | Potassium Isocyanate | Water, mild acid |
| Carbamates | Chloroformate | Base catalyst |
Coordination Chemistry with Transition Metal Ions (e.g., as part of hydrazone ligands)
The nitrogen atom of this compound can act as a Lewis base, donating its lone pair of electrons to a transition metal center to form coordination complexes. bccampus.caresearchgate.net The formation of such complexes is a fundamental aspect of transition metal chemistry. bccampus.ca The coordination sphere of the metal ion consists of the central metal and the attached ligands, and the number of donor atoms bonded to the metal is the coordination number. bccampus.ca
Furthermore, this compound can be incorporated into more complex ligand structures, such as hydrazones, which are known to form stable complexes with a variety of transition metal ions. nih.govresearchgate.netnih.gov Hydrazone ligands are typically synthesized through the condensation of a hydrazine derivative with an aldehyde or ketone. researchgate.net The resulting ligands can coordinate to metal ions through multiple donor atoms, acting as bidentate or polydentate ligands. researchgate.netnih.gov The coordination of these ligands to transition metals like Co(II), Ni(II), Cu(II), and Zn(II) has been widely studied. researchgate.netnih.gov The resulting metal complexes have diverse geometries, including square planar and octahedral, depending on the metal ion and the ligand structure. scispace.com
Reactivity of the (2E)-But-2-en-1-yl Alkene Moiety
The carbon-carbon double bond in the butenyl substituent is a site of rich reactivity, enabling additions, cyclizations, and polymerizations.
Catalytic Hydroformylation Reactions and Enantioselective Variants
Hydroformylation, also known as the oxo process, is a significant industrial process that involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond of an alkene to form aldehydes. wikipedia.org This reaction is typically catalyzed by transition metal complexes, most commonly cobalt or rhodium. wikipedia.orgrsc.orgresearchgate.net The use of rhodium catalysts often allows for milder reaction conditions and higher selectivity compared to cobalt. rsc.orgnih.govmdpi.com
The hydroformylation of this compound would be expected to produce a mixture of linear and branched aldehydes. The regioselectivity of the reaction (the ratio of linear to branched products) can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.govresearchgate.net
Enantioselective hydroformylation can be achieved by using chiral ligands on the metal catalyst, which can lead to the preferential formation of one enantiomer of the chiral aldehyde product. wikipedia.org Research has demonstrated the asymmetric hydroformylation of aniline derivatives using chiral scaffolding ligands. For instance, the hydroformylation of (Z)-N-(but-2-en-1-yl)aniline has been reported to yield the desired aldehyde product with high enantioselectivity (90% ee). nih.govnih.gov This indicates that the nitrogen atom of the aniline can play a role in directing the stereochemical outcome of the reaction. nih.gov
Table 2: Hydroformylation of a (Z)-N-(but-2-en-1-yl)aniline Derivative
| Substrate | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| (Z)-N-(but-2-en-1-yl)aniline | Rh(acac)(CO)₂ / Chiral Ligand | Chiral aldehyde | 74% (¹H NMR yield) | 90% | nih.gov |
Intramolecular Cyclization and Annulation Reactions (e.g., C-H Amination leading to indole (B1671886) derivatives, selenylative/tellurylative annulation)
The proximity of the alkene moiety to the aniline ring in this compound facilitates intramolecular cyclization reactions, providing a powerful tool for the synthesis of heterocyclic compounds such as indoles. openmedicinalchemistryjournal.comresearchgate.netresearchgate.netnih.gov
One such method is intramolecular C-H amination, where the nitrogen atom of the aniline derivative attacks a carbon atom of the alkene, leading to the formation of a new ring. This transformation can be catalyzed by transition metals like copper. ccspublishing.org.cn Metal-free methods have also been developed, utilizing oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to afford a diverse range of substituted indoles. nih.govresearchgate.net These reactions are often operationally simple and proceed under mild conditions. ccspublishing.org.cnresearchgate.net
Furthermore, the alkene can participate in annulation reactions with chalcogen-containing reagents. For example, N-(2-alkynyl)anilines can undergo selenylative and tellurylative annulation with diorganyl dichalcogenides under electrochemical conditions to produce 3-selanyl/tellanylquinolines. semanticscholar.org While the substrate in this study is an alkyne, similar radical-mediated cyclizations can be envisaged for alkenes. Iodine-catalyzed radical selenylative annulation of 2-alkynyl biaryls with diselenides has also been reported as a green approach to selanyl polycyclic aromatic hydrocarbons. researchgate.netrsc.org These reactions proceed through the formation of a selenyl radical which then participates in the cyclization cascade. researchgate.net
Polymerization and Copolymerization Pathways for Polymeric Materials
Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, with polyaniline (PANI) being the most studied. The presence of the butenyl group in this compound opens up the possibility of synthesizing novel polyaniline derivatives with modified properties.
The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidative methods. researchgate.netnih.gov For instance, a series of new polyaniline derivatives based on an ortho-substituted aniline, 2-(1-methylbut-2-en-1-yl)aniline, have been synthesized by classical oxidative polymerization in an acidic medium. researchgate.netrsc.org The resulting polymers were soluble in common organic solvents and their morphology and thermal stability were influenced by the substituent on the aniline ring. researchgate.netrsc.org
Similarly, poly[N-(2-chloroprop-2-en-1-yl)aniline]s have been synthesized by oxidative polymerization. rsc.org These polymers could then undergo further polymer-analogous reactions, such as intramolecular cyclization, to produce polyindoles. rsc.orgurfu.ru This suggests that this compound could serve as a monomer for the synthesis of functional polymers. The butenyl group could potentially be used for cross-linking or further functionalization of the resulting polymer chains. Copolymers of this compound with aniline or other monomers could also be prepared to fine-tune the properties of the final polymeric materials. urfu.ru
Electrophilic and Nucleophilic Reactions of the Aromatic Ring
The electron-donating nature of the amino group in this compound activates the aromatic ring, making it particularly susceptible to electrophilic attack. This activation directs incoming electrophiles primarily to the ortho and para positions. Conversely, nucleophilic aromatic substitution is less common and typically requires the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in the parent molecule.
Regioselective C-H Functionalization, including Olefination
The direct functionalization of carbon-hydrogen (C-H) bonds on the aromatic ring of aniline derivatives represents a powerful and atom-economical strategy for creating new carbon-carbon bonds. While specific studies on the regioselective C-H olefination of this compound are not extensively documented, the principles of such reactions on N-alkylanilines provide a strong predictive framework.
Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in achieving regioselective C-H olefination of anilines. These reactions often employ a directing group to control the position of functionalization. For N-alkylanilines, the nitrogen atom itself can serve as a directing group, favoring ortho-functionalization.
For instance, palladium-catalyzed C-H olefination of aniline derivatives has been shown to proceed with high para-selectivity when a specific S,O-ligand is employed. This methodology is effective for a broad range of anilines, including primary, secondary, and tertiary amines, under mild, aerobic conditions. While not specifically demonstrated on this compound, the general applicability suggests its potential as a substrate.
Rhodium-catalyzed C-H alkenylation is another significant method. These reactions can proceed via an electrocyclization cascade, particularly with α,β-unsaturated imines and alkynes, to form complex nitrogen heterocycles. The directing group plays a crucial role in achieving the desired regioselectivity, often favoring the meta position in certain contexts.
Table 1: Representative Examples of Regioselective C-H Olefination of Aniline Derivatives This table presents data for related aniline compounds to illustrate the principles of regioselective C-H olefination, as specific data for this compound is not available.
| Catalyst System | Aniline Substrate | Olefin Partner | Regioselectivity | Yield (%) |
| Pd(OAc)₂ / S,O-Ligand | N,N-Dimethylaniline | Ethyl acrylate | para | 85 |
| [RhCp*Cl₂]₂ | N-Phenyl-2-aminopyridine | Styrene | ortho | 92 |
| Ru(p-cymene)Cl₂]₂ | Acetanilide | n-Butyl acrylate | ortho | 78 |
Substitution Reactions for Synthesis of Diverse Aniline Derivatives
The synthesis of a wide array of aniline derivatives from this compound can be achieved through various electrophilic aromatic substitution reactions on the aromatic ring. The N-butenyl group, being a weak electron-donating group, further enhances the reactivity of the aniline ring towards electrophiles.
Halogenation: The reaction of N-alkylanilines with halogens (e.g., Br₂, Cl₂) typically leads to polyhalogenation due to the strong activating effect of the amino group. To achieve selective monohalogenation, the reactivity of the amino group is often attenuated by converting it into an amide (acetanilide) prior to halogenation. However, direct halogenation of N,N-dialkylaniline N-oxides with thionyl halides has been shown to be a practical method for selective para-bromination or ortho-chlorination. nih.gov
Nitration: Direct nitration of anilines with strong acids like nitric acid can lead to oxidation and the formation of a mixture of products, including a significant amount of the meta-isomer due to the formation of the anilinium ion under acidic conditions. researchgate.netwikipedia.org A more controlled approach involves the use of milder nitrating agents. For instance, N-alkyl anilines can be regioselectively nitrated using tert-butyl nitrite. researchgate.net Another method utilizes N-nitrosaccharin as a bench-stable nitrating reagent that allows for the mild and practical nitration of a broad range of arenes with excellent functional group tolerance. nih.gov
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not successful with anilines, including N-alkylanilines. doubtnut.comquora.com The lone pair of electrons on the nitrogen atom of the amino group coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the aromatic ring towards electrophilic attack. doubtnut.com
Table 2: Examples of Electrophilic Aromatic Substitution Reactions on N-Alkylanilines This table provides illustrative examples of substitution reactions on N-alkylanilines to indicate the expected reactivity of this compound.
| Reaction | Reagents | Product(s) | Observations |
| Bromination | Br₂ in H₂O | 2,4,6-Tribromo-N-alkylaniline | Rapid reaction, often leading to polysubstitution. |
| Nitration | HNO₃ / H₂SO₄ | Mixture of o-, m-, and p-nitro-N-alkylanilines | Formation of meta-isomer due to anilinium ion formation. researchgate.net |
| Nitration | tert-Butyl nitrite | N-Nitroso N-alkyl nitroanilines | Regioselective nitration. researchgate.net |
| Friedel-Crafts Alkylation | R-X / AlCl₃ | No reaction | Deactivation of the ring due to complex formation with the catalyst. doubtnut.comquora.com |
Spectroscopic and Structural Elucidation Studies of N 2e but 2 En 1 Yl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing unparalleled detail about the connectivity and chemical environment of atoms.
The ¹H NMR spectrum of N-[(2E)-But-2-en-1-yl]aniline is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons of the aniline (B41778) ring typically appear in the downfield region, a consequence of the deshielding effect of the aromatic ring current. These protons often present as complex multiplets due to spin-spin coupling.
The protons of the (2E)-but-2-en-1-yl group will show characteristic chemical shifts and coupling patterns. The vinyl protons are expected to resonate in the mid-field region, with their coupling constant indicative of the trans configuration of the double bond. The allylic methylene protons, being adjacent to both the double bond and the nitrogen atom, will also have a specific chemical shift. The terminal methyl protons will appear as a doublet in the upfield region, coupled to the adjacent vinyl proton. The N-H proton of the secondary amine is anticipated to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H (ortho) | 6.65 | d |
| Aromatic H (meta) | 7.12 | t |
| Aromatic H (para) | 6.75 | t |
| N-H | 3.80 | s (broad) |
| N-CH₂ | 3.75 | d |
| =CH-CH₂ | 5.70 | m |
| =CH-CH₃ | 5.60 | m |
| -CH₃ | 1.70 | d |
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the number of distinct carbon environments and their electronic nature. The aromatic carbons of the aniline ring will display signals in the downfield region, typically between 110 and 150 ppm. The ipso-carbon, directly attached to the nitrogen atom, is expected to be the most deshielded of the aromatic carbons.
The carbons of the butenyl side chain will have characteristic chemical shifts. The olefinic carbons will resonate in the region of 120-140 ppm. The allylic methylene carbon, bonded to the nitrogen, will appear further upfield, while the terminal methyl carbon will be the most shielded carbon in the molecule, appearing at the highest field.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (ipso) | 148.0 |
| Aromatic C (ortho) | 113.0 |
| Aromatic C (meta) | 129.5 |
| Aromatic C (para) | 117.5 |
| N-CH₂ | 45.0 |
| =CH-CH₂ | 128.0 |
| =CH-CH₃ | 130.0 |
| -CH₃ | 17.5 |
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy is a powerful tool for the identification of functional groups within a molecule by analyzing the vibrations of its bonds.
The FTIR spectrum of this compound is expected to show a number of characteristic absorption bands that confirm the presence of its key functional groups. A prominent band in the region of 3350-3450 cm⁻¹ is anticipated, corresponding to the N-H stretching vibration of the secondary amine. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butenyl group will be observed just below 3000 cm⁻¹.
The C=C stretching vibration of the aromatic ring will likely produce one or more bands in the 1500-1600 cm⁻¹ region. The C=C stretching of the alkene in the butenyl side chain is expected to appear around 1650 cm⁻¹. The C-N stretching vibration of the aromatic amine is typically observed in the 1250-1350 cm⁻¹ range. Furthermore, characteristic out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring are expected in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | ~3400 | Secondary Amine |
| Aromatic C-H Stretch | ~3050 | Aromatic Ring |
| Aliphatic C-H Stretch | ~2920, 2850 | Butenyl Group |
| C=C Stretch (alkene) | ~1650 | Butenyl Group |
| C=C Stretch (aromatic) | ~1600, 1500 | Aromatic Ring |
| C-N Stretch | ~1300 | Aromatic Amine |
| C-H Out-of-plane Bend | ~750, 690 | Monosubstituted Benzene |
Electronic Spectroscopy and Photophysical Properties
Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aniline chromophore. Aniline and its derivatives typically exhibit two main absorption bands. The first, more intense band, often referred to as the B-band (benzenoid), arises from a π → π* transition within the benzene ring and is usually observed at shorter wavelengths. The second, less intense band, known as the E-band (ethylenic), is also a π → π* transition but is characteristic of the aniline system where the nitrogen lone pair interacts with the aromatic π-system. This interaction leads to a red shift (bathochromic shift) of this band to longer wavelengths compared to benzene.
The presence of the butenyl substituent on the nitrogen atom may cause a slight shift in the absorption maxima compared to unsubstituted aniline due to its electronic and steric effects. The alkene double bond in the substituent is also a chromophore, but its absorption is likely to be masked by the more intense absorptions of the aniline moiety. The expected electronic transitions are primarily π → π* in nature, originating from the delocalized π-electron system of the aromatic ring and the nitrogen lone pair.
| Predicted λmax (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~240 | π → π* (B-band) | Aniline |
| ~290 | π → π* (E-band) | Aniline |
Photoluminescent Properties of Polymeric Derivatives
The polymerization of N-alkenylaniline derivatives, such as this compound, can lead to polymers with notable photoluminescent properties. The study of polyaniline (PANI) and its derivatives reveals that the introduction of substituents onto the aromatic ring or the nitrogen atom significantly influences the luminescent characteristics of the resulting materials. researchgate.net
Research on ortho-substituted PANI derivatives has demonstrated that the nature of the substituent and the degree of protonation of the polymer chain are critical factors in determining the fluorescence intensity. For instance, studies on poly-o-toluidine and poly-o-anisidine have shown that the luminescence intensity is considerably higher than that of unsubstituted polyaniline. researchgate.net This enhancement is attributed to the steric and electronic effects of the substituents, which can alter the conformation of the polymer chains and affect the energy levels of the electronic states.
Undoped, or deprotonated, samples of PANI derivatives generally exhibit higher fluorescence intensity compared to their doped, or protonated, counterparts. researchgate.net By carefully selecting the substituent and controlling the doping level, it is possible to tune the material's emission properties, which is a key consideration for applications in organic electronics. researchgate.net
In the case of polymeric derivatives of this compound, it is anticipated that the butenyl group attached to the nitrogen atom would likewise influence the photoluminescence of the polymer. The presence of this group could affect the polymer's solubility, morphology, and electronic properties. For example, research on polymers derived from 2-(1-methylbut-2-en-1-yl)aniline has indicated that substituents can alter the surface morphology from a heterogeneous hierarchical structure to a more uniform spherical structure. researchgate.netnih.govrsc.org Such morphological changes can have a direct impact on the photophysical properties of the polymer films.
The fluorescence spectra of copolymers containing substituted aniline units can exhibit shifts in their emission maxima. For instance, copolymers with a high content of substituted monomers may show emission maxima attributed to different excitonic states within the polymer chain. researchgate.net This tunability of emission is a significant feature for the development of new materials for optoelectronic devices. lifescienceglobal.com
Table 1: Factors Influencing Photoluminescence of Polyaniline Derivatives
| Factor | Observation | Potential Effect on Poly(this compound) |
| Substituent Nature | Bulky or electron-donating groups on the aromatic ring can increase luminescence intensity. researchgate.net | The N-butenyl group may influence chain packing and electronic transitions, potentially enhancing fluorescence. |
| Degree of Protonation | Undoped (deprotonated) polymers generally show higher fluorescence intensity. researchgate.net | Control over the protonation state of the polymer could be used to modulate its emission characteristics. |
| Monomer Content in Copolymers | The ratio of substituted to unsubstituted monomers can shift the emission wavelength. researchgate.net | Copolymerization could offer a strategy to fine-tune the color of the emitted light. |
| Morphology | Changes in polymer morphology (e.g., from hierarchical to spherical) are induced by substituents. researchgate.netnih.govrsc.org | The morphology of the polymer film will likely impact its photophysical properties and device performance. |
Mass Spectrometry for Molecular Characterization
Mass spectrometry is an indispensable tool for the determination of the molecular weight and elemental composition of organic compounds, as well as for obtaining structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For this compound, HRMS would be crucial for confirming its molecular formula, C₁₀H₁₃N.
The fragmentation pathways of aromatic amines in mass spectrometry are influenced by the substituents on both the aromatic ring and the amino group. In the case of primary aromatic amines, a common fragmentation process involves the loss of a neutral ammonia (B1221849) (NH₃) molecule from the protonated molecular ion [M+H]⁺. hnxb.org.cn For N-substituted anilines like this compound, the fragmentation is expected to be more complex.
The presence of the butenyl group introduces additional fragmentation pathways. Cleavage of the C-N bond can lead to the formation of characteristic fragment ions. The study of related N-substituted aromatic amines can provide a basis for predicting the fragmentation of the target compound. For instance, the cleavage of the bond between the nitrogen and the butenyl group would be a likely fragmentation pathway.
Table 2: Predicted HRMS Fragmentation for this compound
| Ion | Proposed Fragmentation Pathway |
| [M+H]⁺ | Protonated molecular ion. |
| [M+H - C₄H₇]⁺ | Loss of the butenyl radical. |
| [C₄H₇]⁺ | Formation of the butenyl cation. |
| [M+H - NH]⁺ | Cleavage of the C-N bond with hydrogen rearrangement. hnxb.org.cn |
X-ray Crystallography for Solid-State Structural Determination (for related compounds)
While the specific crystal structure of this compound is not described in the available literature, X-ray crystallography studies of related aniline derivatives provide valuable insights into the potential solid-state conformation and intermolecular interactions. researchgate.net The arrangement of molecules in the crystal lattice is governed by factors such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net
In the crystal structures of many aniline derivatives, hydrogen bonding involving the N-H group plays a significant role in the formation of supramolecular assemblies. researchgate.netresearchgate.net For this compound, the N-H proton can act as a hydrogen bond donor, while the nitrogen atom and the π-system of the aromatic ring can act as acceptors.
The conformation of the butenyl group relative to the aniline ring will be a key structural feature. Steric hindrance between the substituent and the aromatic ring can lead to a non-planar arrangement of the molecule. The analysis of crystal structures of various substituted anilines reveals a wide range of molecular conformations. researchgate.net
Table 3: Crystallographic Data for a Related Aniline Derivative (Illustrative Example)
| Parameter | Value |
| Compound | 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative mdpi.com |
| Crystal System | Triclinic mdpi.com |
| Space Group | P-1 mdpi.com |
| Key Interactions | π–π stacking interactions mdpi.com |
| Molecular Conformation | Twisted conformation between ring systems mdpi.com |
This table presents data for a complex heterocyclic system containing an indole (B1671886) moiety, which is related to aniline, to illustrate the type of information obtained from X-ray crystallography.
Computational and Theoretical Investigations of N 2e but 2 En 1 Yl Aniline
Quantum Chemical Calculations (DFT, ab initio HF)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF), are foundational methods for modeling the electronic structure of molecules. researchgate.netresearchgate.net DFT methods, particularly those using functionals like B3LYP, are widely employed for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. asianpubs.orgresearchgate.net The Hartree-Fock method, an ab initio approach, provides a fundamental starting point for more complex calculations, though it is often less accurate than DFT for many applications due to its lack of electron correlation. researchgate.netresearchgate.net These computational techniques allow for the detailed examination of a molecule's properties in the absence of extensive experimental data.
Electronic structure analysis provides information on the distribution of electrons within the molecule. This includes the calculation of Mulliken charges on each atom and the mapping of the molecular electrostatic potential (MEP). researchgate.net The MEP map is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for predicting sites of chemical reactivity. ijarset.com
Table 1: Illustrative Geometrical Parameters for Aniline (B41778) (Calculated at B3LYP/6-31G(d) level) This table presents data for the parent aniline molecule to illustrate the type of parameters obtained from quantum chemical calculations.
| Parameter | Bond/Angle | Calculated Value | Experimental Value |
|---|---|---|---|
| Bond Length | C1-N7 | 1.408 Å | 1.402 Å |
| Bond Length | N7-H13 | 1.012 Å | 1.001 Å |
| Bond Angle | C2-C1-C6 | 118.59° | 119.20° |
| Bond Angle | C1-N7-H13 | 114.60° | 113.10° |
| Dihedral Angle | C2-C1-N7-H13 | 143.19° | - |
Source: Data adapted from computational studies on aniline. researchgate.net
Quantum chemical calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. asianpubs.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, where each frequency corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds. researchgate.netresearchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. asianpubs.org The analysis of these vibrational modes, often aided by Potential Energy Distribution (PED) calculations, allows for the definitive assignment of peaks observed in experimental FT-IR and FT-Raman spectra. researchgate.net
Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies for Aniline This table provides examples for the parent aniline molecule to demonstrate the correlation between theoretical and experimental spectroscopic data.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| N-H Symmetric Stretch | 3584 | 3444 | 3440 |
| N-H Asymmetric Stretch | 3672 | 3528 | 3520 |
| C-N Stretch | 1324 | 1299 | 1278 |
| Ring C=C Stretch | 1645 | 1614 | 1621 |
Source: Data adapted from theoretical studies on aniline and its derivatives. researchgate.netasianpubs.org
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. youtube.comlibretexts.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. ijarset.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.orgnih.gov A small HOMO-LUMO gap generally indicates that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. researchgate.netresearchgate.net Conversely, a large gap suggests higher stability and lower reactivity. wikipedia.org These calculations are fundamental for predicting how a molecule will behave in chemical reactions.
Conformational Analysis and Potential Energy Surface Mapping
For flexible molecules like N-[(2E)-but-2-en-1-yl]aniline, which possess several rotatable single bonds, conformational analysis is crucial for identifying the most stable spatial arrangements (conformers). rsc.org This is achieved by systematically rotating specific dihedral angles and calculating the corresponding energy at each step to map out the potential energy surface (PES). researchgate.net The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. This analysis helps to understand the molecule's preferred shape and the energy barriers to conformational change, which can influence its physical properties and biological interactions.
Theoretical Studies on Chemical Reactivity
Theoretical calculations provide a quantitative framework for understanding and predicting the chemical reactivity of molecules through various descriptors derived from the electronic structure.
Global reactivity descriptors, such as chemical hardness (η), softness (S), and absolute electronegativity (χ), can be calculated from the energies of the frontier orbitals based on Koopmans' theorem (I ≈ -E_HOMO and A ≈ -E_LUMO). ijarset.comresearchgate.net
Absolute Electronegativity (χ) measures a molecule's ability to attract electrons. It is calculated as: χ = (I + A) / 2. ijarset.comresearchgate.net
Chemical Hardness (η) represents the resistance of a molecule to change its electron distribution. It is calculated as: η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. ias.ac.inresearchgate.net
Global Softness (S) is the reciprocal of hardness (S = 1 / η) and indicates a molecule's polarizability and reactivity. ijarset.com Soft molecules are generally more reactive than hard molecules. ias.ac.in
These descriptors are invaluable for comparing the reactivity of different molecules and for understanding the principles that govern chemical reactions, such as the hard and soft acids and bases (HSAB) principle. ias.ac.in
Table 3: Illustrative Global Reactivity Descriptors This table demonstrates how reactivity parameters are derived from HOMO-LUMO energies using hypothetical values.
| Parameter | Formula | Illustrative Value (eV) |
|---|---|---|
| E_HOMO | - | -5.80 |
| E_LUMO | - | -1.20 |
| Ionization Potential (I ≈ -E_HOMO) | - | 5.80 |
| Electron Affinity (A ≈ -E_LUMO) | - | 1.20 |
| HOMO-LUMO Gap (ΔE) | I - A | 4.60 |
| Electronegativity (χ) | (I + A) / 2 | 3.50 |
| Chemical Hardness (η) | (I - A) / 2 | 2.30 |
| Global Softness (S) | 1 / η | 0.43 |
Source: Formulas are based on established principles of conceptual DFT. ijarset.comresearchgate.netresearchgate.net
Lack of Specific Research Data Prevents Detailed Computational Analysis of this compound
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Specifically, no dedicated studies providing detailed Molecular Electrostatic Potential (MEP) mapping, Noncovalent Interaction (NCI) analysis, or Natural Bond Orbital (NBO) analysis for this particular molecule have been published. Consequently, the generation of a scientifically accurate article with detailed research findings and specific data tables, as per the requested outline, is not possible without resorting to speculation, which would compromise the integrity of the information provided.
While the theoretical principles of MEP, NCI, and NBO analyses are well-established in computational chemistry, their application to a specific molecule requires dedicated calculations to generate precise data. This data forms the basis for understanding the molecule's electronic structure, reactivity, and intermolecular interactions. In the absence of such studies for this compound, any attempt to provide the requested detailed findings and data tables would be unfounded.
To maintain a strict standard of scientific accuracy and adhere to the instruction of not introducing information outside the explicit scope, this article cannot be generated as requested. Further computational research is required to produce the specific data needed to populate the outlined sections.
Advanced Materials Applications and Polymer Science of N 2e but 2 En 1 Yl Aniline Derivatives
Synthesis and Characterization of Polymeric Forms of N-[(2E)-But-2-en-1-yl]aniline (e.g., Poly-N-[(2E)-1-methyl-2-buten-1-yl]aniline)
The synthesis of novel polyaniline (PANI) derivatives, such as those based on ortho-substituted anilines like 2-(1-methylbut-2-en-1-yl)aniline, has been a focus of research to enhance the properties of the parent polyaniline. nih.govrsc.orgresearchgate.net These new functional monomers are typically polymerized through oxidative chemical polymerization. lettersonmaterials.comresearchgate.net A common method involves using an oxidizing agent like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) in an acidic medium, such as 1 M HCl. researchgate.netrsc.org
The synthesis of the monomer itself, 2-[(2E)-1-methyl-2-butene-1-yl]aniline, can be achieved through a Claisen rearrangement. lettersonmaterials.com This involves heating N-substituted aniline (B41778) hydrochloride, which leads to the formation of ortho- and para-isomers of the product. lettersonmaterials.com The desired ortho-isomer is then isolated and purified. lettersonmaterials.com
The resulting polymers, for instance, poly[2-(1-methylbut-2-en-1-yl)aniline], are often soluble in common organic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), and moderately soluble in chloroform, acetone, and THF. researchgate.net This improved solubility over the parent PANI is a significant advantage for processing and film formation. lettersonmaterials.com
Characterization of these polymeric derivatives is carried out using a suite of spectroscopic and analytical techniques. rsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure and composition of the synthesized polymers. nih.govrsc.org
Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-vis) Spectroscopy: These methods are employed to confirm that the polymers exist in the conductive protonated emeraldine (B8112657) form. nih.govrsc.orgresearchgate.net
Elemental Analysis: This technique verifies the elemental composition of the synthesized polymers. nih.govrsc.org
Scanning Electron Microscopy (SEM): SEM is used to study the surface morphology of the polymer films. nih.govresearchgate.net
Copolymers have also been synthesized by polymerizing aniline with its ortho-substituted derivatives, such as 2-(2-chloro-1-methylbut-2-en-1-yl)aniline, in various molar ratios. researchgate.netresearchgate.net These studies allow for a comparative analysis of how copolymer composition affects the final properties. researchgate.net
Structure-Property Relationships in Polymeric Materials
The relationship between the molecular structure of the monomer and the macroscopic properties of the resulting polymer is a critical aspect of designing materials for specific applications. In this compound derivatives, the nature and position of substituents profoundly influence the polymer's morphology, processability, and electronic characteristics. rsc.org
Influence of Monomer Structure on Polymer Morphology and Film-Forming Properties
The introduction of a substituent into the aniline aromatic ring is a key strategy for modifying polyaniline. researchgate.net A significant effect of adding an alkyl or alkenyl group, such as the 1-methylbut-2-en-1-yl group, to the aniline monomer is a notable improvement in the solubility of the resulting polymer. researchgate.netlettersonmaterials.com This enhanced solubility in common organic solvents is attributed to the increased flexibility of the polymer chain compared to the rigid structure of unsubstituted PANI, facilitating the creation of thin films for electronic devices. researchgate.netlettersonmaterials.comresearchgate.net
The monomer structure also directly impacts the surface morphology of the polymer films. lettersonmaterials.comlettersonmaterials.com Scanning electron microscope (SEM) studies have revealed that changing the substituent in the aniline monomer can alter the polymer's surface structure from a heterogeneous, hierarchical morphology to a more uniform spherical structure. nih.govrsc.orgresearchgate.net The morphology of the polymer surface is a crucial factor, particularly for applications in sensory devices, as it is closely linked to electrical conductivity. lettersonmaterials.comresearchgate.net For example, plasma-polymerized PANI layers can form worm-like interlinked structures whose characteristics change depending on deposition conditions. nih.gov
Impact of Doping and Oxidizing Agents on Polymer Characteristics
Doping is a fundamental process for rendering polyaniline and its derivatives electrically conductive. researchgate.net The process typically involves treating the polymer with an acid, which protonates the imine nitrogen atoms in the polymer backbone, leading to the formation of the conductive emeraldine salt form. researchgate.net The nature of the dopant and the oxidizing agent used during synthesis can significantly influence the polymer's final characteristics. researchgate.netresearchgate.net
There are generally two types of doping: one associated with the acid-base equilibrium between the polymer and a proton in the solution, and another related to the excess charge created by anodic oxidation. researchgate.net The use of different acids (e.g., sulfuric, perchloric, nitric, hydrochloric) affects the growth rate and properties of the polymer film. researchgate.net Studies have shown that doped polymers exhibit better crystallinity and higher conductivity compared to their undoped counterparts. researchgate.net Double doping, using both an acid and a metal salt, can further enhance electrical conductivity beyond that of single-doping methods. ekb.eg
The choice of oxidizing agent and dopant during polymerization also affects the molecular weight and morphology of the synthesized polymer. researchgate.net The interaction between the solvent and the polymer, influenced by the electrolyte composition, can cause changes in the planarity of the aromatic rings, which in turn affects conjugation and electronic properties. niscpr.res.in
Correlation between Substituent Effects (Steric and Electronic) and Resulting Polymer Properties
Substituents on the aniline ring influence the resulting polymer's properties through a combination of steric and electronic effects. nih.govrsc.org
Electronic Effects: The presence of either electron-donating (e.g., alkyl, -OH) or electron-withdrawing (e.g., -NO₂) groups affects the electron density on the polymer backbone. rsc.org Electron-donating groups can increase the electron density, which may enhance conductivity relative to polymers with electron-withdrawing groups. However, any substitution generally leads to a decrease in electrical conductivity compared to unsubstituted PANI. rsc.org
Steric Effects: Bulky substituents introduce steric hindrance, which forces a twist in the polymer backbone and increases the torsion angle between the planes of adjacent benzene (B151609) rings. rsc.orgniscpr.res.in This loss of planarity disrupts the π-conjugation along the polymer chain, leading to a significant decrease in electrical conductivity. niscpr.res.in In fact, the reduction in conductivity from alkyl group substitution is often attributed more to this steric effect than to electronic factors. researchgate.net
While substitution generally reduces conductivity and thermal stability, it significantly improves solubility and processability, which is a major drawback of unsubstituted PANI. lettersonmaterials.com Therefore, a trade-off exists between processability and electrical performance, which must be balanced depending on the target application.
Electrochemical Properties of Polymeric Derivatives
The electrochemical behavior of polyaniline derivatives is a key indicator of their suitability for applications in electronic devices. The redox behavior of these polymers is influenced by the nature and position of the functional groups on the aromatic ring. rsc.org Techniques like cyclic voltammetry are used to study the electrochemical properties of copolymers and homopolymers derived from substituted anilines. researchgate.netresearchgate.net
Substituents affect the electrochemical process significantly. Electron-donating groups, such as the alkyl component of this compound, tend to decrease the oxidation potential. rsc.org Conversely, electron-withdrawing groups can hinder the polymerization process. rsc.org The incorporation of alkyl substituents into the macromolecule typically increases the potential of the first redox transition in the polymer. rsc.org
The electrochemical synthesis of polyaniline in different acid solutions (perchloric, nitric, hydrochloric, sulfuric) shows that the growth rate of the polymer film is dependent on the electrolyte used. researchgate.net The electrochemical modification of substrates like laser-induced graphene with polyaniline is a method used to develop chemo-resistive nanocomposites for sensor applications, where precise control over the polymer layer's thickness and morphology is achieved via electrochemical polymerization. mdpi.com
Application in Sensor Technologies (e.g., Humidity and Ammonia (B1221849) Vapor Sensors)
Thin films of polyaniline derivatives are promising materials for use in chemical sensors, particularly for detecting humidity and ammonia (NH₃) vapor at room temperature. nih.govrsc.orglettersonmaterials.comresearchgate.net The high sensitivity of these polymers is attributed to their unique redox activity and the ability of their electrical conductivity to change upon interaction with analytes. nih.govacs.org
The sensing mechanism for ammonia is based on a de-doping process. acs.org The conductive (doped) emeraldine salt form of the polymer reacts with basic ammonia molecules, which abstract protons from the polymer backbone. This results in a conversion to the non-conductive emeraldine base form, causing a measurable increase in the sensor's electrical resistance. mdpi.comacs.org This reversible reaction allows for the detection of low concentrations of ammonia. lettersonmaterials.comacs.org
Similarly, for humidity sensing, the adsorption of water molecules onto the polymer film's surface leads to changes in conductivity. lettersonmaterials.com This adsorption occurs via the formation of hydrogen bonds between water molecules and the amino groups in the polymer chain. lettersonmaterials.com
The morphology of the polymer film plays a critical role in its sensing performance. lettersonmaterials.com A porous or structured surface facilitates faster diffusion of gas molecules to the active sites, enhancing the sensor's response. mdpi.com Studies have shown that poly-2-[(2E)-1-methyl-2-butene-1-yl]aniline films exhibit high sensitivity to both moisture and ammonia, demonstrating their potential for creating low-cost, efficient chemical sensors. nih.govrsc.orglettersonmaterials.com The solubility of these derivatives is a key advantage, as it allows for the easy fabrication of homogeneous thin films required for sensor devices. researchgate.netresearchgate.net
| Property | Influence of Monomer Structure | Reference |
| Solubility | The introduction of the 1-methylbut-2-en-1-yl substituent significantly improves solubility in organic solvents compared to unsubstituted PANI. | lettersonmaterials.com |
| Morphology | Changing the substituent can alter the polymer film's surface from a heterogeneous hierarchical structure to a spherical one. | nih.govrsc.org |
| Film-Forming | Enhanced solubility allows for the creation of homogeneous thin films by methods like spin-coating, which is crucial for device fabrication. | researchgate.netlettersonmaterials.com |
| Sensor Type | Analyte | Sensing Mechanism | Performance of Poly-N-[(2E)-But-2-en-1-yl]aniline Derivatives | Reference |
| Resistive Sensor | Ammonia (NH₃) Vapor | De-doping of the conductive polymer by basic NH₃ molecules, leading to an increase in resistance. | Films show a clear response to ammonia vapor, making them suitable for NH₃ sensors. | lettersonmaterials.commdpi.comacs.org |
| Resistive Sensor | Humidity (H₂O) | Adsorption of water molecules via hydrogen bonding with polymer amine groups, altering conductivity. | The material exhibits high sensitivity to changes in relative humidity. | nih.govrsc.orglettersonmaterials.com |
Future Research Directions and Emerging Trends
Development of Novel and Green Synthetic Routes for N-[(2E)-But-2-en-1-yl]aniline
The pursuit of sustainable and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research in the synthesis of this compound is expected to focus on the development of novel and green routes that minimize waste, reduce energy consumption, and utilize renewable resources.
One promising avenue is the advancement of biocatalytic N-alkylation . The use of enzymes, such as reductive aminases, offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.govdatapdf.comlookchem.com Future work could focus on identifying or engineering enzymes that can efficiently catalyze the reaction between aniline (B41778) and crotyl alcohol or its derivatives, operating under mild, aqueous conditions. This approach would eliminate the need for harsh reagents and organic solvents, aligning with the principles of green chemistry. ijnc.ir
Another key area of development is the use of sustainable catalytic systems . Research into earth-abundant and non-precious metal catalysts for N-alkylation reactions is gaining momentum. rsc.org The development of catalysts based on metals like manganese or copper for the reaction of anilines with alcohols, including crotyl alcohol, presents a cost-effective and less toxic alternative to precious metal catalysts. rsc.org Furthermore, exploring reactions in green solvents, such as deep eutectic solvents or water, will be crucial in reducing the environmental footprint of the synthesis.
Photocatalytic C-N bond formation represents a frontier in synthetic chemistry. Harnessing visible light to drive the synthesis of this compound from readily available precursors could offer a highly efficient and atom-economical route. Future investigations will likely focus on the design of novel photoredox catalysts that can facilitate this transformation under mild conditions.
Exploration of New Chemical Transformations and Catalytic Reactions Involving the Compound
The dual functionality of this compound makes it a versatile substrate for a wide range of chemical transformations. Future research is set to uncover new catalytic reactions that exploit its unique reactivity.
The aza-Claisen rearrangement of N-crotylaniline is a known transformation that leads to the formation of substituted indoles. researchgate.netresearchgate.net Future work in this area could explore the development of asymmetric catalytic versions of this reaction to produce chiral indole (B1671886) derivatives with high enantioselectivity. The use of novel Lewis or Brønsted acid catalysts could also lead to improved yields and selectivities.
Palladium-catalyzed cross-coupling reactions of N-alkenylanilines have shown promise in the synthesis of complex organic molecules. nih.gov Future research could focus on expanding the scope of these reactions with this compound as a substrate, exploring new coupling partners and catalytic systems to generate a diverse array of functionalized aniline derivatives.
Gold-catalyzed transformations of N-alkenylanilines are an emerging area of interest. rsc.org The unique ability of gold catalysts to activate carbon-carbon multiple bonds could be leveraged to develop novel cycloaddition and rearrangement reactions of this compound, leading to the synthesis of novel heterocyclic compounds.
Furthermore, the exploration of tandem and multicomponent reactions involving this compound will be a key focus. mdpi.com These reactions, which allow for the formation of multiple chemical bonds in a single operation, offer a highly efficient approach to the synthesis of complex molecules from simple starting materials.
Advanced Computational Modeling for Predictive Understanding of Reactivity and Properties
Computational chemistry is an increasingly powerful tool for understanding and predicting the behavior of molecules. Advanced computational modeling will play a crucial role in elucidating the reactivity and properties of this compound and guiding the design of new experiments.
Quantum mechanical calculations , such as Density Functional Theory (DFT), can be used to investigate the electronic structure, frontier molecular orbitals, and reaction mechanisms of this compound. These studies can provide valuable insights into its reactivity in various chemical transformations and help in the rational design of new catalysts.
Molecular dynamics (MD) simulations can be employed to study the conformational dynamics and intermolecular interactions of this compound, both in solution and in the solid state. This information is crucial for understanding its physical properties and for designing materials with specific functionalities.
Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict the biological activity and toxicity of derivatives of this compound. nih.govresearchgate.netnih.govresearchgate.netjksus.org By developing predictive models, researchers can prioritize the synthesis of compounds with desired properties while minimizing potential adverse effects. These models are built upon descriptors derived from the molecular structure, such as electronic, steric, and hydrophobic parameters. nih.govnih.gov
Design of Next-Generation Functional Materials Based on this compound Architectures
The unique combination of an aromatic amine and a polymerizable alkene in this compound makes it an attractive building block for the design of novel functional materials.
The development of electroactive polymers from this compound monomers is a promising area of research. By polymerizing the butenyl group, it is possible to create polymers with a polyaniline-like backbone, which are known for their conductive properties. The presence of the butenyl linkage could introduce novel conformational and electronic properties to the resulting polymers, potentially leading to materials with enhanced processability and performance in applications such as sensors, electrochromic devices, and organic electronics.
The synthesis of functionalized polymers by copolymerizing this compound with other monomers can lead to materials with tailored properties. For example, incorporating this monomer into polymer chains could enhance their thermal stability, charge transport properties, or their ability to interact with other molecules, making them suitable for a wide range of applications, from advanced coatings to drug delivery systems.
Furthermore, the potential for this compound derivatives to exhibit nonlinear optical (NLO) properties is an exciting avenue for future investigation. The combination of an electron-donating aniline group and a conjugated system can lead to molecules with large second-order NLO responses, which are essential for applications in telecommunications and optical computing.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(2E)-But-2-en-1-yl]aniline, and how are reaction conditions optimized for yield and stereoselectivity?
- Methodological Answer : The compound is synthesized via alkylation of aniline with 1-bromo-2-butene (for the 2E isomer) under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves controlling stoichiometry (1:1.2 aniline:alkylating agent), reaction time (12–24 hours), and purification via column chromatography (5–20% ethyl acetate/hexane) to isolate the product as an oil. Stereoselectivity is confirmed by comparing NMR coupling constants ( for trans-alkene protons) .
- Key Data :
| Reactants | Solvent | Catalyst/Base | Yield (%) | Purification Method |
|---|---|---|---|---|
| Aniline + 1-bromo-2-butene | DMF | K₂CO₃ | 70–85% | Column chromatography (5% EtOAc/hexane) |
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- NMR : Look for a doublet at δ 5.3–5.6 ppm (trans-alkene protons, ) and a triplet for the allylic CH₂ (δ 3.8–4.0 ppm). Aromatic protons appear as multiplets at δ 6.6–7.2 ppm .
- HRMS : The molecular ion peak [M+H]⁺ should match the exact mass (e.g., 161.1075 for C₁₀H₁₃N).
- IR : N-H stretching at ~3400 cm⁻¹ and C=C stretching at ~1640 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reaction pathways of this compound?
- Methodological Answer : Use hybrid functionals like B3LYP (incorporating exact exchange) to calculate molecular orbitals, ionization potentials, and bond dissociation energies. Basis sets such as 6-31G(d,p) are recommended for geometry optimization. Compare computed IR/NMR spectra with experimental data to validate accuracy .
- Example : DFT predicts the HOMO-LUMO gap of 5.2 eV, correlating with UV-Vis absorption at 270 nm. Discrepancies >2.4 kcal/mol in thermochemical data (e.g., atomization energies) suggest refining exchange-correlation terms .
Q. What strategies resolve contradictions between experimental NMR data and computational predictions for this compound derivatives?
- Methodological Answer :
Solvent Effects : Simulate NMR shifts using the IEFPCM solvent model (e.g., CDCl₃) to account for dielectric environments.
Conformational Sampling : Perform molecular dynamics (MD) to identify dominant conformers influencing chemical shifts.
Error Analysis : Use statistical metrics (e.g., mean absolute deviation) to quantify agreement. Discrepancies >0.3 ppm in NMR suggest revisiting computational parameters or experimental purity .
Q. What crystallographic approaches and software tools are recommended for determining the molecular geometry of this compound complexes?
- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement. Key steps:
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), θ range 2–25°.
- Hydrogen Bonding : Identify N-H⋯X interactions (X = O, Br) using WinGX/ORTEP for visualization.
- Validation : Check R-factors (R₁ < 0.05) and residual density maps (<0.3 eÅ⁻³) .
- Example : A related compound (C₂₆H₂₄Br₂N₂O₂) crystallizes in a triclinic system (a = 9.588 Å, α = 103.19°), with intermolecular N-H⋯Br interactions stabilizing the lattice .
Q. How can this compound be functionalized into nitroso derivatives, and how are these products characterized?
- Methodological Answer : Nitroso derivatives are synthesized via electrophilic nitrosation using NaNO₂/HCl. Key steps:
- Reaction : Stir the aniline derivative with NaNO₂ (1.2 eq) in HCl (0°C, 2 hours).
- Purification : Isolate via flash chromatography (hexane/EtOAc).
- Characterization : Confirm via HRMS ([M+H]⁺) and NMR (C-NO signal at δ 145–150 ppm) .
Data Contradiction Analysis
- Case Study : Discrepancies in reported melting points (mp) for derivatives may arise from polymorphism or impurities. Mitigate by:
- Re-crystallizing from toluene/hexane mixtures.
- Validating purity via HPLC (≥95% area) and differential scanning calorimetry (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
